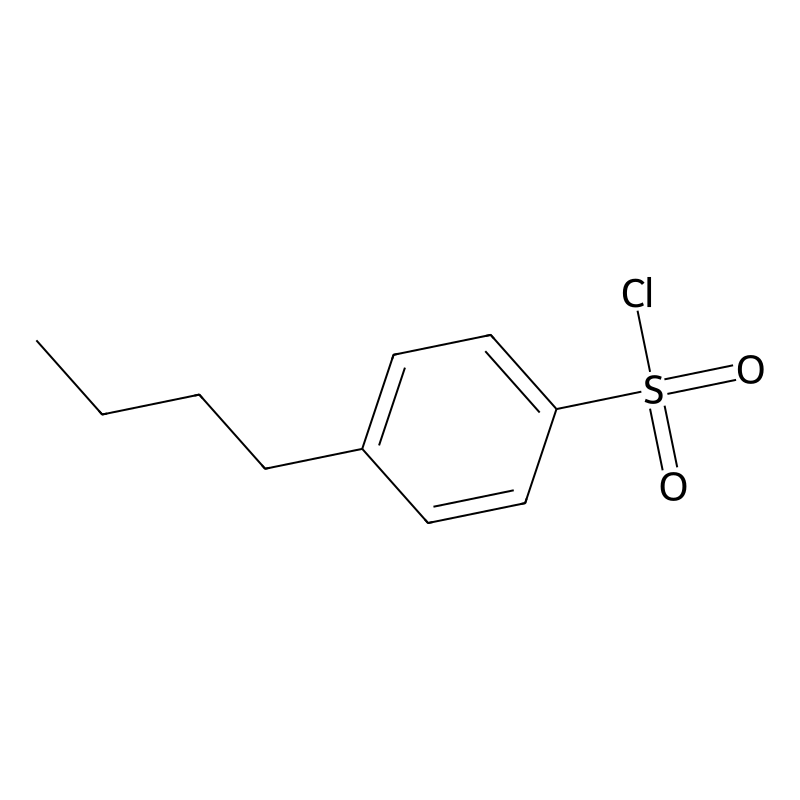

4-Butylbenzene-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

General Use of 4-Butylbenzene-1-sulfonyl Chloride

Application in the Synthesis of Sulfonyl Chlorides/Bromides

Specific Scientific Field: This application falls under the field of Organic Chemistry .

Summary of the Application: 4-Butylbenzene-1-sulfonyl chloride is used as a reagent for the installation of the sulfonyl protecting group . This group can be converted into numerous sulfonyl derivatives .

Methods of Application or Experimental Procedures: The oxidative chlorination of thiols is a frequently applied synthetic pathway using several combinations of oxidants and chloride sources . Chlorination with different sulfur compounds or Grignard reactions have also been developed as efficient methods for the synthesis of sulfonyl chlorides .

Results or Outcomes: These reactions are highly selective, simple, and clean, affording products at excellent yields . They serve as important building blocks for the manufacture of elastomers, pharmaceuticals, dyes, detergents, ion exchange resins, and herbicides . Recently, they have also exhibited important applications in building synthetic receptors and catalysts .

It could potentially be used in the development of pharmaceuticals, dyes, detergents, ion exchange resins, and herbicides .

4-Butylbenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride compound with the molecular formula . It features a butyl group attached to a benzene ring, with a sulfonyl chloride functional group (-SO_2Cl) at the para position. This compound is known for its reactivity, particularly in nucleophilic substitution reactions and as a sulfonating agent in organic synthesis.

- Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the substitution of the chlorine atom with various nucleophiles such as amines, alcohols, and thiols .

- Formation of Sulfonamides: Reacting with primary or secondary amines can yield sulfonamides, which are valuable intermediates in medicinal chemistry .

- Cyclization Reactions: In the presence of bases like triethylamine, it can eliminate hydrogen chloride to form vinyl sulfones, which may further undergo cyclization reactions to produce more complex structures .

The synthesis of 4-butylbenzene-1-sulfonyl chloride typically involves several steps:

- Starting Material: Begin with 4-butylbenzenesulfonic acid.

- Chlorination: Treat the sulfonic acid with thionyl chloride or oxalyl chloride to convert the -SO_3H group into -SO_2Cl.

- Purification: The product can be purified through recrystallization or chromatography methods to achieve the desired purity level .

4-Butylbenzene-1-sulfonyl chloride finds applications primarily in organic synthesis, including:

- Synthesis of Pharmaceuticals: It serves as an intermediate in the production of various pharmaceutical compounds.

- Chemical Manufacturing: Used in the preparation of dyes and agrochemicals.

- Research: Employed as a reagent in laboratories for synthesizing other chemical compounds .

Several compounds share structural similarities with 4-butylbenzene-1-sulfonyl chloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Tert-butylbenzene-1-sulfonyl chloride | Contains a tert-butyl group; higher steric hindrance. | |

| 4-Methylbenzene-1-sulfonyl chloride | Lacks butyl group; smaller size may affect reactivity. | |

| 4-Ethylbenzene-1-sulfonyl chloride | Intermediate size compared to butyl; similar reactivity pattern. |

Uniqueness of 4-Butylbenzene-1-sulfonyl Chloride

The unique aspect of 4-butylbenzene-1-sulfonyl chloride lies in its balance between steric bulk and reactivity, making it suitable for specific applications in organic synthesis that require moderate steric hindrance while maintaining high reactivity due to the sulfonyl chloride functional group.

This compound's versatility as a synthetic intermediate and its potential biological activity make it an area of interest for further research and application development.

Molecular Structure and Formula

4-Butylbenzene-1-sulfonyl chloride is an organic compound belonging to the class of aromatic sulfonyl chlorides, characterized by a benzene ring substituted with a butyl group at the para position and a sulfonyl chloride functional group [1] [2]. The compound exhibits a molecular formula of C₁₀H₁₃ClO₂S with a molecular weight of 232.72 grams per mole [1] [3] [4]. The structural framework consists of a six-membered aromatic benzene ring bearing two distinct substituents: a normal butyl chain (CH₃CH₂CH₂CH₂-) attached at the 4-position and a sulfonyl chloride group (-SO₂Cl) at the 1-position [5] [6].

The molecular architecture displays a planar benzene ring system with the sulfonyl chloride group extending perpendicular to the aromatic plane, while the butyl substituent provides hydrophobic character to the molecule [6]. The presence of the sulfonyl chloride functional group confers significant reactivity to the compound, particularly in nucleophilic substitution reactions [6]. The linear formula can be represented as CH₃(CH₂)₃C₆H₄SO₂Cl, emphasizing the sequential carbon chain attachment to the aromatic system [1] [2].

| Molecular Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₃ClO₂S | [1] [3] [4] |

| Molecular Weight | 232.72 g/mol | [1] [3] [4] |

| Linear Formula | CH₃(CH₂)₃C₆H₄SO₂Cl | [1] [2] |

| Physical State | Liquid/Solid | [3] [6] |

| Appearance | Clear colorless to pale yellow | [3] [7] |

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry nomenclature for this compound is 4-butylbenzene-1-sulfonyl chloride, reflecting the systematic approach to naming aromatic sulfonyl derivatives [1] [3] [4]. The IUPAC naming convention follows the principle of identifying the principal functional group (sulfonyl chloride) and numbering the benzene ring to give the lowest possible number to substituents [8]. In this systematic name, the benzene ring serves as the parent structure, with the sulfonyl chloride group at position 1 and the butyl substituent at position 4 [1] [7].

Alternative systematic nomenclatures include 4-butylbenzenesulfonyl chloride, which represents a commonly accepted variant that omits the positional number for the sulfonyl group when it serves as the principal functional group [1] [4]. The compound is also systematically referred to as benzenesulfonyl chloride, 4-butyl-, following the Chemical Abstracts Service indexing preferences [1]. The systematic naming emphasizes the para-disubstituted pattern of the benzene ring, where the two substituents are positioned directly opposite each other on the aromatic ring [9].

The nomenclature distinguishes this compound from its structural isomers by specifically indicating the normal (straight-chain) butyl group rather than branched butyl variants [10]. This systematic approach ensures unambiguous identification of the compound in chemical databases and literature [11] [12].